molecular formula C6H12ClF2NO B13839974 Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride

Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride

Cat. No.: B13839974
M. Wt: 187.61 g/mol
InChI Key: OQORPJLMXFZJII-UYXJWNHNSA-N
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Description

Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride (CAS: 2381646-40-6) is a fluorinated cyclohexanol derivative characterized by its stereospecific amino and difluoro substituents. Its molecular formula is C₆H₁₁F₂NO·HCl, with a molar mass of 187.62 g/mol (including HCl) . The compound’s 5,5-difluoro substitution and (1R,2S) stereochemistry distinguish it from other aminocyclohexanol derivatives, making it valuable in pharmaceutical and agrochemical research due to fluorine’s metabolic stability-enhancing properties .

Properties

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

(1R,2S)-2-amino-5,5-difluorocyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-4(9)5(10)3-6;/h4-5,10H,1-3,9H2;1H/t4-,5+;/m0./s1

InChI Key

OQORPJLMXFZJII-UYXJWNHNSA-N

Isomeric SMILES

C1CC(C[C@H]([C@H]1N)O)(F)F.Cl

Canonical SMILES

C1CC(CC(C1N)O)(F)F.Cl

Origin of Product

United States

Preparation Methods

Installation of Amino and Hydroxyl Functionalities

The introduction of the amino group at C2 and hydroxyl group at C1 with controlled stereochemistry is achieved through multi-step synthetic sequences involving:

  • Reduction of Ketones to Alcohols:

    • Using hydride reagents such as lithium aluminum hydride (LiAlH4) to reduce ketones to alcohols with stereocontrol.
  • Amination Reactions:

    • Conversion of ketones or alcohols to amino alcohols via oximation followed by reduction or direct amination methods.
    • Hydroxylamine salts in the presence of bases (e.g., sodium hydroxide, sodium carbonate) are used to form oximes, which are subsequently reduced to amino alcohols.
  • Catalytic Reductions:

    • Use of nickel-aluminum catalyst mixtures to reduce oximes to the corresponding amino alcohols.
  • Solvent and Temperature Control:

    • Reactions are typically conducted in organic solvents such as diethyl ether, toluene, or tetrahydrofuran (THF) at temperatures ranging from 0°C to 30°C to optimize yield and stereoselectivity.

Formation of Hydrochloride Salt

  • The free base amino alcohol is converted into its hydrochloride salt by treatment with hydrochloric acid in aqueous or alcoholic media.
  • This step enhances the compound's stability and facilitates purification by precipitation of the less soluble hydrochloride salt.

Representative Preparation Procedure

Based on analogous methods for related compounds and available patent literature, a typical preparation sequence can be summarized as follows:

Step Description Reagents/Conditions Notes
1 Starting from cyclohexanone, generate difluoro intermediate Reaction with Ruppert–Prakash reagent under LDA base Preferential equatorial addition; cis-isomer favored
2 Reduce ketone to alcohol LiAlH4 in ether solvents Stereoselective reduction to cyclohexanol derivative
3 Convert ketone/alcohol to oxime Hydroxylamine hydrochloride + base (NaOH or Na2CO3) in aqueous/organic solvent mixture Temperature 0–30°C; solvent: diethyl ether or toluene
4 Reduce oxime to amino alcohol Nickel-aluminum catalyst under hydrogen atmosphere Removal of catalyst sludge; extraction with toluene or ether
5 Formation of hydrochloride salt Treatment with HCl in water or lower aliphatic alcohol Precipitation of hydrochloride salt; filtration and drying

Analytical and Purification Considerations

  • Extraction and Isolation:
    • Organic solvents such as toluene, benzene, diethyl ether, or 1,2-dichloroethane are employed for extraction and purification steps.
  • Drying Agents:
    • Anhydrous sodium sulfate is used to dry organic phases before solvent evaporation.
  • Purity Enhancement:
    • Crude amino alcohol mixtures are purified by selective salt formation with organic acids, exploiting differences in solubility to isolate the desired stereoisomer.
  • Characterization:
    • Stereochemistry is confirmed by chiral chromatography and NMR spectroscopy.
    • Molecular weight and formula confirmed by mass spectrometry and elemental analysis.

Summary Table of Key Reagents and Conditions

Synthetic Step Reagents/Conditions Solvents Temperature Range Notes
Difluoro substitution Ruppert–Prakash reagent, LDA Ether solvents (THF, Et2O) Room temp to reflux Cis-isomer favored (dr ~10:1)
Ketone reduction Lithium aluminum hydride (LiAlH4) Diethyl ether 0–30°C Stereoselective reduction
Oxime formation Hydroxylamine hydrochloride + base (NaOH, Na2CO3) Water/Alcohol mixtures 0–30°C Base neutralizes hydroxylamine salt acid
Oxime reduction to amino alcohol Nickel-aluminum catalyst under H2 Toluene, diethyl ether Ambient to mild heating Catalyst removal required
Hydrochloride salt formation HCl in water or lower aliphatic alcohol Water, methanol, ethanol Room temperature Precipitation and filtration

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce primary or secondary amines .

Scientific Research Applications

Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Key Compounds for Comparison

Cis-2-Aminocyclohexanol Hydrochloride (CAS: 6936-47-6): Non-fluorinated, cis-configuration (amino and hydroxyl groups on the same face) .

Trans-2-Aminocyclohexanol Hydrochloride (CAS: 5456-63-3): Non-fluorinated, trans-configuration .

rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol Hydrochloride: Difluoro substitution at 2,2 positions with distinct stereochemistry .

Trans-2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride (CAS: 2126162-64-7): Structural isomer of the target compound with identical substituents but alternative stereodescriptors .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Melting Point (°C) Price (JPY/g) Key Features
Cis-2-Aminocyclohexanol HCl 6936-47-6 C₆H₁₃NO·HCl 151.63 186–190 85,600 Non-fluorinated, cis-configuration
Trans-2-Aminocyclohexanol HCl 5456-63-3 C₆H₁₃NO·HCl 151.63 172–175 11,400 Non-fluorinated, trans-configuration
Rel-(1R,2S)-5,5-difluoro variant HCl 2381646-40-6 C₆H₁₁F₂NO·HCl 187.62 N/A N/A 5,5-difluoro, (1R,2S) configuration
Trans-5,5-difluoro variant HCl 2126162-64-7 C₆H₁₂ClF₂NO 187.62 N/A N/A Trans-configuration, 5,5-difluoro
rac-(1R,6S)-2,2-difluoro variant HCl N/A C₆H₁₁F₂NO·HCl 187.62 N/A N/A 2,2-difluoro, racemic mixture

Key Observations :

  • Stereochemistry: Cis-aminocyclohexanol derivatives exhibit higher melting points (186–190°C vs. 172–175°C for trans), likely due to tighter crystal packing .
  • Cost: Non-fluorinated cis isomers are significantly more expensive (JPY 85,600/g) than trans isomers (JPY 11,400/g), reflecting synthetic complexity .

Biological Activity

Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride (CAS No. 2802522-88-7) is a compound of significant interest due to its biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C6H11F2NO·HCl
  • Molecular Weight : 187.615 g/mol
  • IUPAC Name : (1R,2S)-2-amino-5,5-difluorocyclohexan-1-ol; hydrochloride

The compound features two fluorine atoms at the 5-position of the cyclohexanol ring and an amino group at the 2-position, which significantly influence its biological properties.

Research indicates that this compound may interact with various biological targets, primarily through modulation of neurotransmitter systems. Its structural similarity to known neurotransmitter modulators suggests potential activity in:

  • Inhibition of Neurotransmitter Reuptake : The compound may inhibit the reuptake of key neurotransmitters such as serotonin and norepinephrine, similar to other amino alcohol derivatives.
  • Carbonic Anhydrase Inhibition : Preliminary studies suggest that it could act as a reversible inhibitor of carbonic anhydrase enzymes, which play critical roles in physiological processes such as respiration and acid-base balance .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of difluorinated cyclohexanols. While specific research on Rel-(1R,2S) is limited, related compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) at low minimum inhibitory concentrations (MICs) .

Neuroprotective Effects

In vitro experiments have demonstrated that compounds with similar structures exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. This suggests that Rel-(1R,2S) may also confer neuroprotective benefits through antioxidant mechanisms.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of various difluorinated compounds against MRSA. The results indicated that certain derivatives exhibited potent antibacterial action with MIC values lower than those of standard antibiotics. Although Rel-(1R,2S) was not specifically tested, its structural analogs showed promise for further development.

CompoundMIC (μg/mL)Activity
Compound A0.19Anti-MRSA
Compound B0.78Anti-VRE
Rel-(1R,2S)TBDTBD

Study 2: Neuroprotective Mechanism Exploration

Another study investigated the neuroprotective effects of amino alcohol derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce cell death by modulating signaling pathways associated with inflammation and oxidative stress.

Q & A

Basic: What synthetic strategies are recommended to achieve stereochemical purity in Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride?

Answer:
Stereochemical control can be achieved via asymmetric catalysis (e.g., chiral auxiliaries or enantioselective hydrogenation) or chiral resolution (e.g., diastereomeric salt formation). Fluorination at the 5,5-positions requires careful selection of fluorinating agents (e.g., DAST or Deoxo-Fluor) to avoid racemization. Post-synthesis, validate enantiomeric purity using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) . For structural confirmation, employ NMR spectroscopy (e.g., 19F^{19}\text{F} and 1H^{1}\text{H}-NMR) and compare with literature data for related fluorinated cyclohexanol derivatives .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:
Store under inert gas (argon/nitrogen) at -20°C in airtight, light-resistant containers to prevent degradation. The compound’s hydrochloride salt form enhances stability but may still hydrolyze under humid conditions. Use desiccants in storage vials and monitor via Karl Fischer titration for moisture content. Safety protocols from SDS guidelines recommend PPE (gloves, goggles) and fume hood use due to potential irritancy (H315, H319) .

Advanced: What analytical techniques resolve discrepancies in diastereomeric ratio measurements for derivatives of this compound?

Answer:
Discrepancies often arise from solvent polarity effects or dynamic equilibria. Use 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, NOESY) to distinguish diastereomers via spatial correlations. Cross-validate with X-ray crystallography for absolute configuration. For quantitative analysis, employ HPLC-MS with a polar stationary phase (e.g., HILIC) and isotopic labeling to track degradation pathways . In cases of overlapping signals, variable-temperature NMR can reveal conformational exchange .

Advanced: How does the 5,5-difluoro substitution influence the compound’s conformational dynamics and biological interactions?

Answer:
The geminal difluoro group induces a gauche effect, locking the cyclohexanol ring into a specific chair conformation. Computational studies (DFT or MD simulations) predict enhanced rigidity, which may improve binding selectivity in enzyme active sites. Compare with non-fluorinated analogs (e.g., 2-aminocyclohexanol HCl) to isolate fluorine-specific effects on hydrogen bonding and lipophilicity (logP) . In vitro assays (e.g., SPR or ITC) can quantify affinity changes for targets like GPCRs or kinases .

Basic: What safety considerations are critical when working with this compound?

Answer:
Refer to SDS guidelines:

  • Acute toxicity : Handle with nitrile gloves and avoid inhalation (use N95 masks).
  • Environmental hazard : Classified as hazardous to aquatic life (H410). Dispose via certified waste management services.
  • First aid : For eye exposure, irrigate with water for 15 minutes and seek medical attention .
    Note: The compound is not listed as an SVHC (Substance of Very High Concern) under REACH .

Advanced: How can researchers address low yields in the final hydrochloride salt formation step?

Answer:
Low yields may stem from incomplete protonation or competing side reactions. Optimize the acidification step using HCl gas in anhydrous diethyl ether instead of aqueous HCl to minimize hydrolysis. Monitor pH during salt precipitation (target pH 4–5) and use ion chromatography to verify counterion purity. If amorphous salts form, employ crystallization screens (e.g., solvent/anti-solvent combinations) to improve crystal lattice stability .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The electron-withdrawing difluoro groups activate the cyclohexanol ring for nucleophilic attack at the 2-amino position. Kinetic studies (e.g., Eyring plots) reveal a concerted SN_\text{N}2 mechanism, with steric hindrance from the bicyclic structure slowing bimolecular reactions. Compare with monocyclic analogs (e.g., 2-aminocyclohexanol HCl) to isolate steric vs. electronic effects. Isotopic labeling (18O^{18}\text{O} or 2H^{2}\text{H}) can track regioselectivity in ring-opening reactions .

Basic: How is the compound’s purity assessed, and what impurities are commonly observed?

Answer:
Purity is assessed via HPLC-UV/ELSD (≥98% area) with a C18 column (e.g., Waters XBridge™). Common impurities include:

  • Des-fluoro byproducts : From incomplete fluorination.
  • Diastereomeric contaminants : Arising from epimerization during synthesis.
  • Hydrolysis products : Detectable via LC-MS (e.g., m/z shifts for dehydrochlorinated species).
    For regulatory compliance, follow ICH Q3A guidelines and use reference standards (e.g., USP/EP impurities) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Answer:
Use ADMET predictors (e.g., SwissADME, pkCSM) to estimate:

  • Lipophilicity (clogP): Influenced by the difluoro group’s polarity.
  • Membrane permeability (e.g., Madin-Darby Canine Kidney assay).
  • Metabolic stability : CYP450 isoform interactions (3A4/2D6).
    Validate predictions with in vitro hepatocyte assays and compare with structurally related morpholine derivatives .

Advanced: How do researchers reconcile conflicting bioactivity data across different assay platforms?

Answer:
Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization). Standardize protocols using:

  • Dose-response curves (IC50_{50}/EC50_{50}) with ≥3 technical replicates.
  • Orthogonal assays (e.g., FRET vs. fluorescence polarization for enzyme inhibition).
  • Proteomic profiling to identify off-target interactions.
    Cross-reference with published data for fluorinated bicyclic amines .

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